Spisulosine vs. Inactive Analog ES-427: Structure-Dependent Antiproliferative Activity
Spisulosine demonstrates antiproliferative activity against a panel of 10 cancer cell lines with IC50 values ranging from 20-200 nM, whereas the structurally related analog ES-427 shows no comparable activity at equimolar doses [1]. This structure-activity divergence is further evidenced by differential LDH release: Spisulosine causes minimal LDH release at 24 hours followed by marked release at 72 hours concurrent with apoptosis, a temporal cytotoxicity profile completely absent with ES-427 treatment [1].
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | IC50 = 20-200 nM across panel of 10 cancer cell lines |
| Comparator Or Baseline | ES-427 (inactive analog) at equimolar doses: no antiproliferative effect |
| Quantified Difference | Qualitative absence of activity for ES-427 vs. nanomolar-range IC50 for Spisulosine |
| Conditions | MTT assay; 10 cancer cell lines in vitro |
Why This Matters
This confirms that the antiproliferative effect is driven by specific structural features of Spisulosine rather than class-level sphingoid base properties, making ES-427 the essential negative control for mechanism-of-action studies.
- [1] Baird R, Workman P, Clarke P. ES-285, a novel marine anticancer agent: Investigation of mechanism of action using gene expression microarrays. AACR Annual Meeting. 2005;46:Abstract #4111. View Source
